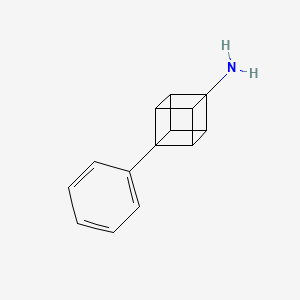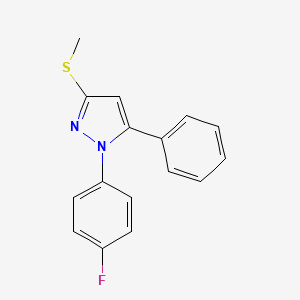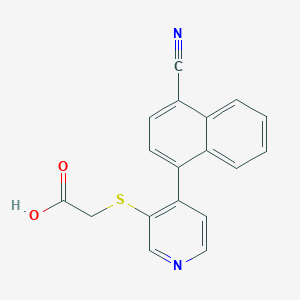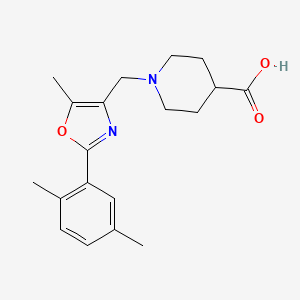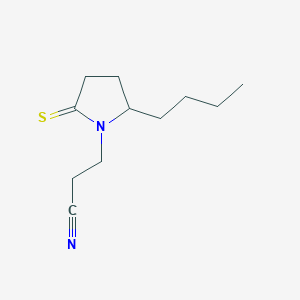
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is an organic compound with the molecular formula C11H18N2S It is characterized by a pyrrolidine ring substituted with a butyl group and a thioxo group, along with a propanenitrile side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the butyl and thioxo groups. One common method involves the use of butylamine and a thioxo reagent under controlled conditions to achieve the desired substitution on the pyrrolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The thioxo group may interact with enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-oxopyrrolidin-1-yl)propanenitrile: Similar structure but with an oxo group instead of a thioxo group.
3-(2-Butyl-5-thioxopyrrolidin-1-yl)butanenitrile: Similar structure but with a butanenitrile side chain instead of propanenitrile.
Uniqueness
3-(2-Butyl-5-thioxopyrrolidin-1-yl)propanenitrile is unique due to the presence of both a butyl and a thioxo group on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C11H18N2S |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
3-(2-butyl-5-sulfanylidenepyrrolidin-1-yl)propanenitrile |
InChI |
InChI=1S/C11H18N2S/c1-2-3-5-10-6-7-11(14)13(10)9-4-8-12/h10H,2-7,9H2,1H3 |
Clé InChI |
UXHDTDLPDOIFMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(=S)N1CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


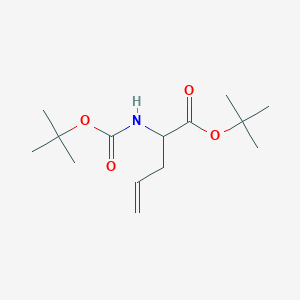
![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
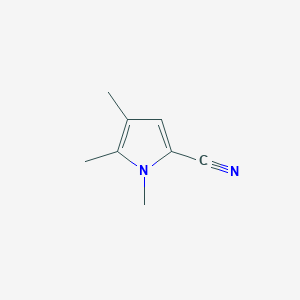
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
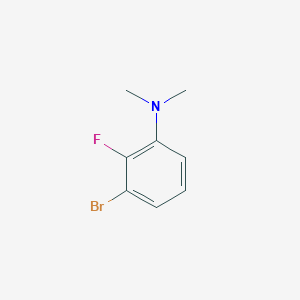
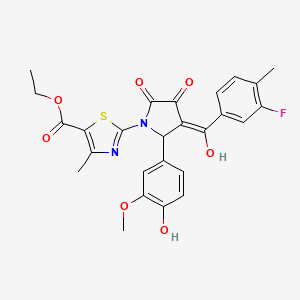
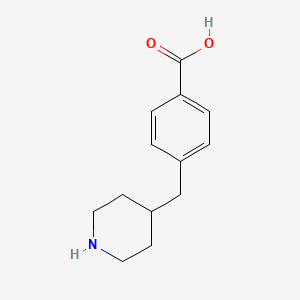
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
